Trichloro(pentamethylcyclopentadienyl)titanium(IV)

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

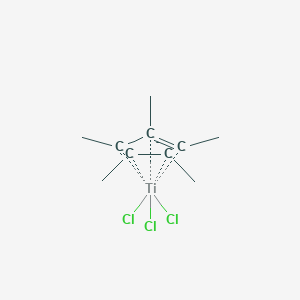

Trichloro(pentamethylcyclopentadienyl)titanium(IV) (CpTiCl₃, CAS 12129-06-5) is a titanium(IV) complex featuring a pentamethylcyclopentadienyl (Cp) ligand and three chloride groups. Its molecular formula is C₁₀H₁₅Cl₃Ti, with a molecular weight of 289.45 g/mol. The Cp* ligand, a sterically bulky and electron-donating group, enhances thermal stability and modulates catalytic activity .

Synthesis and Applications: Cp*TiCl₃ is synthesized via grafting onto mesoporous silica for catalysts in oxidation reactions . It also serves as an inhibitor in atomic layer deposition (ALD) for nanostructure fabrication and demonstrates efficacy in depolymerizing polyethylene terephthalate (PET) into morpholine amide (81% yield) under mild conditions .

準備方法

Synthetic Routes and Reaction Conditions: Trichloro(pentamethylcyclopentadienyl)titanium(IV) can be synthesized by reacting pentamethylcyclopentadienyl sodium with titanium tetrachloride. The reaction typically occurs in an inert atmosphere to prevent moisture and oxygen from interfering with the process. The product is then purified through recrystallization .

Industrial Production Methods: In industrial settings, the production of trichloro(pentamethylcyclopentadienyl)titanium(IV) follows similar synthetic routes but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity. The compound is often produced in bulk for use as a catalyst in various industrial applications .

化学反応の分析

Types of Reactions: Trichloro(pentamethylcyclopentadienyl)titanium(IV) undergoes several types of chemical reactions, including:

Substitution Reactions: It can participate in ligand exchange reactions where the chlorine atoms are replaced by other ligands.

Oxidation-Reduction Reactions: The titanium center can undergo redox reactions, changing its oxidation state.

Polymerization Reactions: It acts as a catalyst in the polymerization of olefins

Common Reagents and Conditions:

Substitution Reactions: Common reagents include alkyl or aryl halides, and the reactions are typically carried out in an inert atmosphere.

Oxidation-Reduction Reactions: Reagents such as hydrogen or oxygen can be used under controlled conditions.

Polymerization Reactions: Olefins are polymerized in the presence of trichloro(pentamethylcyclopentadienyl)titanium(IV) under specific temperature and pressure conditions

Major Products:

Substitution Reactions: The major products are substituted trichloro(pentamethylcyclopentadienyl)titanium(IV) derivatives.

Oxidation-Reduction Reactions: The products depend on the specific redox reaction but can include various titanium complexes.

Polymerization Reactions: The major products are polymers such as polyethylene or polypropylene

科学的研究の応用

Catalysis in Organic Synthesis

Trichloro(pentamethylcyclopentadienyl)titanium(IV) is primarily recognized for its role as a catalyst in various organic synthesis reactions. Its ability to lower the activation energy of chemical reactions makes it invaluable in the following processes:

- Alkene Polymerization : It facilitates the polymerization of olefins, leading to the production of high-quality polymers with tailored properties. This application is critical in the plastics industry for producing materials with specific mechanical and thermal characteristics.

- Alkene Insertion Reactions : The compound is effective in alkene insertion reactions, which are essential for synthesizing complex organic molecules that are otherwise challenging to produce using traditional methods .

- Transesterification Reactions : It has been successfully employed in transesterification, a key reaction in biodiesel production and the synthesis of various esters .

Material Science

In material science, Trichloro(pentamethylcyclopentadienyl)titanium(IV) plays a crucial role in the development of advanced materials:

- Titanium-Based Nanocomposites : The compound is utilized in synthesizing titanium-based nanocomposites known for their strength and lightweight characteristics. These materials are increasingly used in aerospace and automotive applications due to their superior performance .

- Ceramics and Coatings : Its thermal stability and reactivity make it suitable for producing ceramic materials and coatings, enhancing durability and performance in various industrial applications .

Electronics

The electronics industry benefits from Trichloro(pentamethylcyclopentadienyl)titanium(IV) through its use in:

- Thin Film Fabrication : This compound is involved in the fabrication of thin films for semiconductors, contributing to the development of more efficient electronic devices. Its unique properties allow for precise control over film characteristics during deposition processes .

Environmental Applications

Trichloro(pentamethylcyclopentadienyl)titanium(IV) shows promise in environmental remediation:

作用機序

Catalytic Activity: The mechanism by which trichloro(pentamethylcyclopentadienyl)titanium(IV) exerts its catalytic effects involves the coordination of the titanium center with the reactants. This coordination facilitates the breaking and forming of chemical bonds, thereby accelerating the reaction. The pentamethylcyclopentadienyl ligand stabilizes the titanium center, enhancing its reactivity .

Molecular Targets and Pathways: The primary molecular targets are the reactants in the catalytic reactions. The pathways involved include the formation of intermediate complexes that lower the activation energy of the reactions .

類似化合物との比較

Comparison with Titanium Cyclopentadienyl Complexes

Cyclopentadienyltitanium(IV) Trichloride (CpTiCl₃)

- Structure: CpTiCl₃ has a non-methylated cyclopentadienyl ligand.

- Catalytic Performance : In PET depolymerization, CpTiCl₃ yields 60% morpholine amide, significantly lower than CpTiCl₃ (81%) under identical conditions. The Cp ligand’s electron-donating and steric effects enhance stability and reactivity .

- Applications : CpTiCl₃ is less thermally stable, requiring stringent conditions for polymerization catalysis .

Bis(pentamethylcyclopentadienyl)titanium(IV) Dichloride ([Cp*₂TiCl₂])

- Structure : Features two Cp* ligands and two chlorides.

- Catalytic Activity : Used in copolymerization of styrene and ethylene, where the dual Cp* ligands increase electron density at the Ti center, favoring olefin insertion .

- Comparison : Unlike CpTiCl₃, [Cp₂TiCl₂] is less effective in depolymerization but excels in Ziegler-Natta-type polymerizations .

Comparison with Zirconium Analogs

Trichloro(η⁵-cyclopentadienyl)zirconium(IV) (CpZrCl₃)

- Structure : Zr replaces Ti, with a larger ionic radius (0.72 Å vs. Ti⁴⁺: 0.61 Å), altering Lewis acidity.

- Reactivity : CpZrCl₃ exhibits stronger Lewis acidity, enhancing its performance in hydroamination and alkene polymerization. However, it is less selective in oxidation reactions compared to Cp*TiCl₃ .

- Thermal Stability : Zr complexes generally require higher activation temperatures, limiting their use in low-temperature applications like PET depolymerization .

Comparison with Other Titanium(IV) Complexes

Schiff Base Titanium(IV) Complexes

- Structure : Bis(cyclopentadienyl)titanium(IV) complexes with Schiff base ligands (e.g., [(η⁵-C₅H₅)₂TiCl(L)]).

- Applications : Used in antimicrobial studies, contrasting with Cp*TiCl₃’s catalytic roles. The Schiff base ligands enable redox activity but reduce thermal stability .

Tetrakis(dimethylamino)titanium(IV) (TDMAT)

- Structure: Four dimethylamino ligands instead of Cp* and Cl.

- Applications : A volatile ALD precursor for TiO₂ thin films. Unlike Cp*TiCl₃, TDMAT lacks catalytic versatility but offers superior film uniformity .

Structural and Catalytic Properties: Data Table

生物活性

Overview

Trichloro(pentamethylcyclopentadienyl)titanium(IV) (often abbreviated as Me5CpTiCl3) is an organometallic compound with the chemical formula C10H15Cl3Ti. It is recognized for its role as a catalyst in various organic synthesis reactions, particularly in the polymerization of olefins and other complex organic transformations. This article explores its biological activity, including mechanisms of action, biochemical pathways, and relevant case studies.

- Molecular Formula : C10H15Cl3Ti

- Molecular Weight : 289.47 g/mol

- Appearance : Red crystalline solid

- Melting Point : 200 °C (decomposes)

- Solubility : Highly insoluble in water; sensitive to moisture

Trichloro(pentamethylcyclopentadienyl)titanium(IV) primarily functions as a catalyst in organic reactions. It lowers the activation energy required for reactions, facilitating processes such as:

- Alkene Polymerization

- Alkene Cyclization

- Alkene Insertion Reactions

The compound reacts with water, producing toxic hydrogen chloride gas, which necessitates careful handling and storage away from moisture .

Biochemical Pathways

The biological activity of Me5CpTiCl3 can be linked to its catalytic properties in synthetic pathways rather than direct biological effects on living organisms. However, its potential implications in biological systems arise from its reactivity and ability to form complexes with biomolecules.

Key Reactions Involving Me5CpTiCl3:

- Polymerization Reactions : Utilized in the synthesis of polymers which may have biomedical applications.

- Ligand Exchange Reactions : The chlorine atoms can be substituted with biologically relevant ligands, potentially leading to new therapeutic compounds.

Case Study 1: Catalytic Activity in Organic Synthesis

Research has shown that Trichloro(pentamethylcyclopentadienyl)titanium(IV) effectively catalyzes the polymerization of styrene, leading to high molecular weight polymers under mild conditions. This reaction showcases its utility in producing materials that can be further modified for biomedical applications .

Case Study 2: Environmental Impact and Safety

Due to its moisture sensitivity and the production of toxic byproducts, studies have focused on the environmental impact of using Me5CpTiCl3 in industrial settings. Proper handling protocols are essential to mitigate risks associated with exposure to hydrogen chloride gas .

Comparison with Similar Compounds

| Compound Name | Molecular Formula | Melting Point (°C) | Unique Features |

|---|---|---|---|

| Trichloro(pentamethylcyclopentadienyl)titanium(IV) | C10H15Cl3Ti | 200 (dec.) | High stability due to pentamethylcyclopentadienyl ligand |

| Cyclopentadienyltitanium(IV) trichloride | C5H5Cl3Ti | 180 (dec.) | Less sterically hindered than Me5CpTiCl3 |

| Bis(cyclopentadienyl)titanium(IV) dichloride | C10H10Cl2Ti | 150 (dec.) | Exhibits different reactivity patterns |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and purification methods for Trichloro(pentamethylcyclopentadienyl)titanium(IV)?

- Methodological Answer : The compound is typically synthesized via ligand substitution reactions. For example, reacting {2-[2-(5-cyclopentadienyl)-2-methylpropyl]-1H-imidazolyl}bis(N,N-diethylamido)titanium(IV) with excess Me₃SiCl in tetrahydrofuran (THF) at 353 K yields the target compound. Purification involves recrystallization from THF, with NMR spectroscopy confirming the absence of residual ligands or solvents . Storage under inert gas (e.g., argon) is critical to prevent decomposition due to moisture sensitivity .

| Reaction Parameter | Condition |

|---|---|

| Solvent | THF |

| Temperature | 353 K |

| Ligand | Me₃SiCl (excess) |

| Purification | THF recrystallization |

Q. How is Trichloro(pentamethylcyclopentadienyl)titanium(IV) characterized structurally and spectroscopically?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural determination. The compound exhibits a distorted square-pyramidal geometry, with the cyclopentadienyl (Cp) ligand occupying one coordination site. Bond lengths (e.g., Ti–Cl: ~2.33–2.38 Å) and angles (Cl–Ti–Cl: ~87–93°) are consistent with similar Ti(IV) complexes. NMR (¹H, ¹³C) and elemental analysis validate purity, while UV-Vis spectroscopy can probe electronic transitions .

Q. What safety protocols are essential for handling this compound?

- Methodological Answer : The compound is moisture-sensitive and corrosive. Use inert-atmosphere techniques (glovebox/Schlenk line) and personal protective equipment (gloves, goggles). Storage at <15°C under argon minimizes decomposition. Spills require neutralization with dry sand, followed by disposal as hazardous waste .

Advanced Research Questions

Q. How does Trichloro(pentamethylcyclopentadienyl)titanium(IV) function in olefin polymerization catalysis?

- Methodological Answer : The Cp* (pentamethylcyclopentadienyl) ligand stabilizes the Ti(IV) center, enabling coordination of olefins. Catalytic activity is assessed via ethylene polymerization in the presence of methylaluminoxane (MAO) as a co-catalyst. Kinetic studies (e.g., GC-MS for monomer consumption) reveal turnover frequencies (TOFs) up to 10⁴ h⁻¹. Modifying the Cp* ligand (e.g., substituting methyl groups) alters steric effects and polymerization rates .

Q. How can crystallographic disorder in Trichloro(pentamethylcyclopentadienyl)titanium(IV) complexes be resolved?

- Methodological Answer : Disorder in Cp* or solvent molecules (e.g., THF) is addressed using SHELXL refinement. Constraints (e.g., SIMU, DELU) and partial occupancy models improve data-to-parameter ratios. For example, THF solvent molecules disordered around inversion centers are modeled with split positions and isotropic displacement parameters .

Q. What is the impact of ligand substitution on catalytic activity in solar cell precursors?

- Methodological Answer : Replacing Cl⁻ ligands with alkoxide groups (e.g., isopropoxide) enhances light absorption in perovskite solar cells. UV-Vis and electrochemical impedance spectroscopy (EIS) compare charge-transfer efficiency. For instance, Ti(Cp*)Cl₂(OiPr) shows a 15% increase in power conversion efficiency (PCE) over the trichloro derivative .

Q. How does solvent choice influence the stability of Trichloro(pentamethylcyclopentadienyl)titanium(IV)?

- Methodological Answer : Stability is probed via ¹H NMR in deuterated solvents. In THF-d₈, the compound remains intact for >48 hours under argon. In contrast, DMSO-d₆ induces rapid ligand dissociation due to strong coordinating ability. Equilibrium studies with Me₃SiCl confirm that excess ligand stabilizes the complex in polar solvents .

特性

CAS番号 |

12129-06-5 |

|---|---|

分子式 |

C10H20Cl3Ti |

分子量 |

294.5 g/mol |

IUPAC名 |

1,2,3,4,5-pentamethylcyclopentane;trichlorotitanium |

InChI |

InChI=1S/C10H20.3ClH.Ti/c1-6-7(2)9(4)10(5)8(6)3;;;;/h6-10H,1-5H3;3*1H;/q;;;;+3/p-3 |

InChIキー |

OWKYSKHJGRHJCM-UHFFFAOYSA-K |

SMILES |

C[C-]1C(=C(C(=C1C)C)C)C.Cl[Ti](Cl)Cl |

正規SMILES |

CC1C(C(C(C1C)C)C)C.Cl[Ti](Cl)Cl |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。